molecular formula C19H16FNO4S2 B2461151 3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine CAS No. 1796970-08-5

3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine

Cat. No.: B2461151
CAS No.: 1796970-08-5
M. Wt: 405.46
InChI Key: SBUPPGXRYRICQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluorophenyl and naphthalenyl sulfonyl groups attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The fluorophenyl and naphthalenyl sulfonyl groups are introduced through sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives.

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine
  • 3-((4-Methylphenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine
  • 3-((4-Bromophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine

Uniqueness

3-((4-Fluorophenyl)sulfonyl)-1-(naphthalen-1-ylsulfonyl)azetidine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. The combination of fluorophenyl and naphthalenyl sulfonyl groups also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-naphthalen-1-ylsulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S2/c20-15-8-10-16(11-9-15)26(22,23)17-12-21(13-17)27(24,25)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPPGXRYRICQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.